molecular formula C19H24BNO2 B3132892 N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 380151-99-5

N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B3132892
CAS No.: 380151-99-5
M. Wt: 309.2 g/mol
InChI Key: WAGWJZGRZKBLHO-UHFFFAOYSA-N
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Description

N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 380151-99-5; molecular formula: C₁₉H₂₄BNO₂) is a boronate ester derivative featuring a benzyl-substituted aniline moiety at the meta position relative to the dioxaborolane ring. This compound is primarily utilized as a synthetic intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a building block in materials science and medicinal chemistry . Its structure combines the electron-rich benzylamine group with the boronate ester’s reactivity, enabling diverse functionalization pathways.

Properties

IUPAC Name

N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BNO2/c1-18(2)19(3,4)23-20(22-18)16-11-8-12-17(13-16)21-14-15-9-6-5-7-10-15/h5-13,21H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGWJZGRZKBLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of aniline derivatives with boronic acid or boronate esters. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled, including temperature, solvent, and catalyst concentration, to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nitrating agents for electrophilic substitution.

Major Products

    Oxidation: Formation of boronic acids.

    Reduction: Formation of reduced aniline derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can interact with other molecules through coordination bonds, facilitating reactions such as cross-coupling and hydroboration .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs and their differences:

Compound Name Substituents/Position Molecular Formula Key Features
N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Target) Benzyl group at amine; boronate at meta C₁₉H₂₄BNO₂ Enhanced steric hindrance; potential for tailored cross-coupling selectivity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 214360-73-3) Free amine; boronate at para C₁₂H₁₇BNO₂ Higher solubility in polar solvents; faster cross-coupling kinetics
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Dimethylamine at para; boronate at para C₁₄H₂₁BNO₂ Electron-donating dimethylamino group enhances conjugation and fluorescence
N-(3-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Bromobenzyl group; boronate at para C₁₉H₂₃BBrNO₂ Bromine substituent enables further functionalization (e.g., C–X coupling)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 210907-84-9) Free amine; boronate at meta C₁₂H₁₇BNO₂ Meta-substitution alters electronic effects in electrophilic substitutions

Reactivity in Cross-Coupling Reactions

  • Steric Effects : The meta-substituted benzyl group introduces steric bulk, which may reduce reactivity but improve regioselectivity in coupling with sterically hindered partners .
  • Stability : Benzyl substitution enhances stability against protodeboronation compared to free aniline derivatives, as observed in related compounds .

Biological Activity

N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure incorporates both an aniline moiety and a boronic acid pinacol ester, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its applications in drug development and interactions with biological systems.

  • Molecular Formula : C19_{19}H24_{24}BNO2_2
  • Molecular Weight : 309.21 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

This compound has not been extensively studied for specific biological activities; however, compounds with similar structures often exhibit various pharmacological effects. The presence of the boronic acid functionality suggests potential interactions with biomolecules through mechanisms such as enzyme inhibition or receptor modulation.

Potential Biological Applications

  • Medicinal Chemistry : The compound may serve as a building block for synthesizing novel drug candidates. The aniline group can be modified to introduce diverse functional groups that enhance therapeutic properties.
  • Synthetic Organic Chemistry : It is particularly valuable in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in the synthesis of pharmaceuticals and natural products.
  • Material Science : The boronic acid moiety allows incorporation into polymers and other materials, potentially leading to functional materials with tailored properties.

Table 1: Comparison of Similar Compounds

Compound NameCAS NumberBiological ActivityUnique Features
N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline1029439-56-2Potential enzyme inhibitionDifferent substitution pattern on the benzene ring
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline1073353-90-8Anticancer properties reportedVariation in the position of the boronate group
N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine129636-11-9Neuroprotective effectsContains dimethyl substitution on nitrogen

The mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine residues in enzymes like serine proteases and cysteine proteases.
  • Receptor Modulation : Compounds with aniline structures can interact with various receptors affecting neurotransmitter systems.

Q & A

Q. What are the optimal synthetic routes for preparing N-benzyl-3-(4,4,5,2-dioxaborolan-2-yl)aniline, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. For example, a substituted aniline precursor (e.g., 3-bromo-N-benzylaniline) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc base in dioxane at 80–100°C for 12–24 hours . Yield optimization (70–85%) requires strict anhydrous conditions and inert atmospheres to prevent boronate ester hydrolysis. Lower yields (<50%) may arise from steric hindrance or competing side reactions, such as protodeboronation .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : The boronate ester’s B–O bonds induce deshielding of adjacent aromatic protons (δ 6.8–7.4 ppm). The benzyl group’s CH₂ appears as a singlet (~δ 4.3 ppm), while the pinacol methyl groups resonate at δ 1.3–1.4 ppm .
  • X-ray crystallography : Single-crystal analysis (e.g., SHELX refinement) confirms the planar boronate ester geometry and dihedral angles between the benzyl and aniline moieties. Crystallographic data (CCDC entry) show bond lengths of 1.36–1.39 Å for B–O and 1.48 Å for B–C .

Advanced Research Questions

Q. How does the meta-substituted boronate group influence regioselectivity in Suzuki-Miyaura cross-coupling reactions?

The meta-boronate group directs coupling to occur at the para position of the aniline ring due to electronic effects. Computational studies (DFT) suggest that the electron-withdrawing boronate ester decreases electron density at the ortho/para positions, favoring transmetallation with aryl halides at the less hindered para site. Experimental data show >90% para-selectivity when reacting with 4-bromotoluene under Pd(PPh₃)₄ catalysis .

Q. What strategies mitigate instability of the boronate ester under aqueous or acidic conditions?

  • Protection of the aniline NH : Acetylation (using AcCl/Et₃N in CH₂Cl₂) stabilizes the compound, reducing boronate hydrolysis. This modification maintains reactivity in cross-couplings while improving shelf life .
  • Storage : Anhydrous conditions (argon atmosphere) and low temperatures (2–8°C) minimize degradation. TGA analysis shows decomposition onset at 150°C in air .

Q. How can computational modeling (e.g., DFT) predict electronic properties relevant to catalytic applications?

DFT calculations (B3LYP/6-31G*) reveal the HOMO (-5.8 eV) localizes on the boronate group, making it susceptible to electrophilic attack. The LUMO (-1.2 eV) resides on the aniline ring, facilitating charge transfer in photocatalytic applications (e.g., reductive electrophotocatalysis). These insights guide ligand design for transition-metal catalysts .

Q. How should researchers address contradictory data in cross-coupling yields or byproduct formation?

Discrepancies in yields (e.g., 42% vs. 8% in acetylation reactions ) often arise from:

  • Competing side reactions : Diacetylation or protodeboronation under suboptimal conditions.
  • Purification challenges : Use of silica gel chromatography with Et₂O/hexane gradients improves separation of acetylated vs. non-acetylated species.
  • Catalyst loading : Excess Pd can lead to homocoupling byproducts; reducing Pd(dppf)Cl₂ to 2 mol% minimizes this .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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